molecular formula C19H20FN3O2 B2793614 1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-86-7

1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2793614
CAS No.: 954696-86-7
M. Wt: 341.386
InChI Key: IDLDGQKKAIRADE-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative featuring a benzyl group and a substituted pyrrolidinone moiety. The compound’s structure includes a 4-fluorophenyl ring attached to the pyrrolidinone nitrogen and a urea linkage connecting the benzyl group to the pyrrolidinone-methyl substituent.

Properties

IUPAC Name

1-benzyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-6-8-17(9-7-16)23-13-15(10-18(23)24)12-22-19(25)21-11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLDGQKKAIRADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.

    Benzylation: The pyrrolidinone intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the benzylated pyrrolidinone with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Functional Implications
1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea C₂₀H₂₁FN₃O₂ 366.40 g/mol Benzyl group, 4-fluorophenyl-substituted pyrrolidinone, urea linkage, lactam ring Enhanced rigidity, H-bond donor/acceptor sites
1-Benzyl-3-[(4-fluorophenyl)methyl]urea C₁₅H₁₅FN₂O 258.29 g/mol Benzyl group, 4-fluorobenzyl group, urea linkage Simpler structure, lower molecular weight, higher lipophilicity
BACE1 inhibitor (ZPX394) C₂₉H₃₀FN₅O₅S 603.64 g/mol 4-fluorophenyl, pyrazolyl, benzene dicarboxamide, sulfonamide Enzyme inhibition (BACE1), complex binding interactions

Key Observations:

  • The target compound’s pyrrolidinone ring distinguishes it from simpler urea derivatives like 1-Benzyl-3-[(4-fluorophenyl)methyl]urea.
  • The 4-fluorophenyl moiety is a common feature in both compounds and in the BACE1 inhibitor ZPX394 . Fluorine’s electron-withdrawing effects enhance metabolic stability and influence binding affinity in enzyme active sites.
  • The BACE1 inhibitor’s sulfonamide and pyrazolyl groups provide additional interaction sites, highlighting how structural complexity correlates with target specificity.

Functional Group Analysis

  • Urea Linkage: Present in both urea derivatives, this group serves as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors.
  • Pyrrolidinone vs.
  • Fluorine Substitution : The 4-fluorophenyl group in all three compounds enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Research Findings and Limitations

  • Docking Studies : The BACE1 inhibitor’s co-crystal structure (3UQU.pdb) exemplifies how fluorine and rigid heterocycles enhance binding, a principle applicable to the target compound.
  • Knowledge Gaps: Absence of specific activity data for the target compound limits direct comparisons. Future studies should focus on synthesis, crystallography, and enzymatic assays.

References BACE1 inhibitor structural analysis. Physicochemical data for 1-Benzyl-3-[(4-fluorophenyl)methyl]urea.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidinone ring via cyclization of precursors like γ-lactams or β-ketoesters under acidic or basic conditions .
  • Nucleophilic Substitution : Introduction of the 4-fluorophenyl group using 4-fluorobenzyl halides .
  • Coupling Reactions : Urea bond formation via reaction of benzyl isocyanate with the pyrrolidinone intermediate .
  • Optimization : Use of Vilsmeier–Haack reagent (DMF-POCl₃) for regioselective cyclization, as demonstrated in analogous compounds .

Q. What structural characterization methods are recommended for this compound?

  • X-ray Crystallography : For definitive 3D structure determination, refine data using SHELXL (SHELX suite) to resolve bond lengths, angles, and torsional strain .
  • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : Validate molecular weight (MW: 355.37 g/mol) via high-resolution ESI-MS .

Q. What biological activities are associated with this compound?

  • Enzyme Inhibition : Targets proteases or kinases via urea-mediated hydrogen bonding to active sites .
  • Antibacterial Activity : Evaluated using agar well diffusion assays (1 mg/mL concentration) against Gram-positive/negative strains .
  • Receptor Modulation : Potential interaction with G-protein-coupled receptors (GPCRs) due to fluorophenyl and benzyl motifs .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side products .
  • Automated Monitoring : Use inline IR or HPLC to track intermediates in real time .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME) .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Fluorine Position : Compare 4-fluorophenyl (target) vs. 3-fluorophenyl (): Alters steric bulk and electronic effects, impacting enzyme binding .
  • Substituent Effects : Replace benzyl with cyclohexyl () to study lipophilicity and metabolic stability .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

Q. How to resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT) to distinguish direct vs. cytotoxic effects .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<1%) in assays .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model urea interactions with enzyme active sites (e.g., trypsin-like proteases) .
  • MD Simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .
  • DFT Calculations : Gaussian 16 to map electrostatic potential surfaces and predict reactive sites .

Q. What challenges arise in crystallographic analysis of this compound?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible benzyl or fluorophenyl groups .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction from light atoms .

Methodological Notes

  • Key References : Prioritized PubChem (), crystallography tools (), and synthetic methodologies ().
  • Advanced Techniques : Highlighted industrial-scale synthesis (), computational modeling (), and crystallographic refinement ().

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